N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide is a synthetic small molecule featuring a benzooxazepine core fused to a sulfonamide-substituted benzene ring. The benzooxazepine scaffold is substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups, while the sulfonamide moiety is attached to a 4-ethylbenzene ring at position 7 of the heterocyclic system.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-5-13-24-19-14-17(9-12-20(19)28-15-22(3,4)21(24)25)23-29(26,27)18-10-7-16(6-2)8-11-18/h7-12,14,23H,5-6,13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUUIMCNSKRXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)CC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a tetrahydrobenzo[b][1,4]oxazepin core and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 412.486 g/mol. Its structure includes multiple functional groups that suggest a diverse range of biological activities.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, thus modulating metabolic pathways.
- Receptor Binding : It can bind to various receptors, influencing cellular signaling and physiological responses.
- Genetic Material Interaction : The compound might interact with DNA or RNA, affecting gene expression and cellular functions.
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit various biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Similar compounds have shown significant inhibition against Gram-positive and Gram-negative bacteria.
| Compound | Activity (IC50) | Target |
|---|---|---|
| Compound A | 10 µg/mL | E. coli |
| Compound B | 5 µg/mL | S. aureus |
Anticancer Properties
There is emerging evidence suggesting potential anticancer activity:
- Cell Proliferation Inhibition : The compound may inhibit the proliferation of various cancer cell lines.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Squalene Synthase Inhibition : A related oxazepine derivative was shown to inhibit squalene synthase with an IC50 value of 39 µM, impacting cholesterol biosynthesis in vivo .
- Antiparasitic Activity : Another study reported that similar compounds provided protection against parasitemia in animal models when administered at specific dosages .
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: Substitution at position 7 (target) vs.
Sulfonamide Modifications : The target’s 4-ethyl group introduces a linear alkyl chain, whereas CAS 922049-79-4’s 2,4,5-trimethyl groups create a sterically hindered, electron-donating environment. This difference impacts lipophilicity (logP), with the ethyl group likely increasing hydrophobicity compared to methyl substituents.
Physicochemical and Pharmacokinetic Implications
Mechanistic Insights:
- The ethyl group in the target compound may enhance blood-brain barrier (BBB) penetration, a critical factor for CNS-targeted drugs.
- In contrast, the trimethyl configuration in CAS 922049-79-4 might favor renal excretion due to increased polarity.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core, followed by introducing the sulfonamide moiety. Critical steps include:
- Core formation : Cyclization reactions under controlled pH and temperature to stabilize intermediates .
- Sulfonylation : Using 4-ethylbenzenesulfonyl chloride with amine groups under anhydrous conditions .
- Optimization : Design of Experiments (DoE) methods are applied to adjust variables like solvent polarity (e.g., DMF vs. THF) and reaction time, monitored via HPLC to maximize yield (>80%) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry, with characteristic shifts for sulfonamide protons (~7.5 ppm) and oxazepine carbonyls (~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]+ = 473.2 g/mol) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions in enzyme studies .
Q. What preliminary biological activities have been reported for this compound?
- Methodology :
- Enzyme inhibition assays : Screens against carbonic anhydrases (CA) and spleen tyrosine kinase (SYK) using fluorometric or colorimetric substrates (e.g., IC50 values in the nanomolar range for CA-II) .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HepG2) to evaluate antiproliferative effects, with comparisons to structurally similar derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodology :
- Assay standardization : Control variables like buffer pH (e.g., Tris vs. PBS) and incubation time to minimize variability .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., propyl vs. ethyl groups at position 5) using molecular docking to identify steric/electronic influences on binding .
- Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to isolate confounding factors .
Q. What experimental design strategies are recommended for optimizing catalytic steps in the synthesis?
- Methodology :
- Response Surface Methodology (RSM) : Model interactions between temperature (80–120°C), catalyst loading (e.g., Pd/C 5–10%), and solvent (e.g., toluene/water mixtures) to maximize yield .
- Continuous flow chemistry : Reduces side reactions in sulfonylation steps by maintaining precise residence times and reagent stoichiometry .
Q. What mechanistic insights exist for this compound’s inhibition of carbonic anhydrases?
- Methodology :
- Kinetic studies : Measure enzyme inhibition constants (Ki) via stopped-flow spectrophotometry, comparing wild-type vs. mutant CA isoforms .
- Molecular dynamics simulations : Track sulfonamide-Zn²+ coordination and hydrogen-bonding networks with active-site residues (e.g., Thr199, Glu106) over 100-ns trajectories .
Q. How do structural modifications at the oxazepine core alter pharmacological properties?
- Methodology :
- Derivative synthesis : Introduce halogen (e.g., -Cl) or methoxy groups at position 7; assess solubility (logP) via shake-flask assays .
- Pharmacokinetic profiling : Use in vitro microsomal stability assays (human liver microsomes) and in vivo bioavailability studies in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
